N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4S/c1-12-15(21)3-2-4-16(12)25-20(27)26-10-9-17-18(24-11-23-17)19(26)13-5-7-14(22)8-6-13/h2-8,11,19H,9-10H2,1H3,(H,23,24)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAJUWYRMVQNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused imidazopyridine ring system with various substituents that enhance its biological activity. The presence of halogen atoms (chlorine and fluorine) is significant as these groups can influence the lipophilicity and reactivity of the molecule.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro evaluations indicated that the compound was effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 μg/mL, which is comparable to standard antibiotics like ciprofloxacin (MIC 2 μg/mL) .
Table 1: Antibacterial Activity Against Pathogens
| Pathogen | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Isoniazid | 0.25 |
This data suggests that the compound has potential as a lead for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound was investigated through cytotoxicity assays on various cancer cell lines. Preliminary results indicated that it exhibited selective cytotoxicity towards certain cancer cells while showing minimal effects on normal cell lines. For example, the compound showed an IC50 value of approximately 150 μM against NIH/3T3 cells, indicating moderate toxicity .
Table 2: Cytotoxicity Analysis
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)... | 150 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
These findings highlight the need for further investigation into its mechanisms of action and potential therapeutic applications in oncology.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within bacterial and cancer cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, which may contribute to its antimicrobial and anticancer effects .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound alongside its derivatives. For instance, a series of analogs were synthesized to explore structure-activity relationships (SAR), revealing that modifications at specific positions significantly influenced biological activity .
In one study, derivatives with enhanced lipophilicity demonstrated improved penetration into bacterial cells, suggesting that optimizing chemical properties can lead to more potent antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives, including the compound , have been studied for their antimicrobial properties. Research has indicated that these compounds exhibit activity against a range of bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum , highlighting their potential as antibacterial agents . The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies suggest that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific compound may target various cancer types by modulating signaling pathways associated with tumor growth and metastasis .
Case Study:
A comparative study on various imidazo[4,5-c]pyridine derivatives demonstrated that modifications in the chemical structure significantly influenced their cytotoxicity against different cancer cell lines. The presence of halogen substituents (like chlorine and fluorine) was found to enhance activity against certain cancer types, suggesting a structure-activity relationship that could be exploited for drug design .
Neuroprotective Effects
Emerging research indicates that imidazo[4,5-c]pyridine compounds may possess neuroprotective properties. They have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation—key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Development of Novel Therapeutics
The unique structure of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide makes it a valuable scaffold for the development of new drugs. Researchers are actively exploring modifications to enhance its efficacy and selectivity for specific biological targets. This includes synthesizing analogs with varied substituents to optimize pharmacokinetic and pharmacodynamic properties.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria like Staphylococcus aureus | Disrupts cell wall synthesis |
| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis in cancer cells |
| Neuroprotective | Protects neuronal cells from oxidative stress | Potential treatment for neurodegenerative diseases |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation in chronic conditions |
| Drug Development | Scaffold for novel therapeutics | Modifications enhance efficacy |
Chemical Reactions Analysis
Carbothioamide Functionalization
The carbothioamide group (-C(=S)-NH₂) participates in:
-
Cyclocondensation : Reacts with phenacyl bromides to form thiazole derivatives .
-
Nucleophilic substitution : The thioamide sulfur acts as a leaving group in presence of electrophiles (e.g., alkyl halides) .
Reaction conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Phenacyl bromide | Ethanol | Reflux | 64–82 |
| 2-Chloroethanol | THF | 0–20°C | 65–78 |
Data adapted from pyrazole-thiazole synthesis protocols .
Halogenated Aryl Group Reactivity
The 4-fluorophenyl and 3-chloro-2-methylphenyl substituents enable:
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Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for aryl-aryl bond formation .
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Electrophilic substitution : Halogen-directed meta/para functionalization (e.g., nitration, sulfonation) .
Key observations :
-
Fluorine enhances electron-withdrawing effects, directing electrophiles to specific positions.
-
Chlorine at the 3-position sterically hinders ortho-substitution .
Stability Under Synthetic Conditions
The compound demonstrates:
-
Thermal stability : Melting points >150°C (consistent with imidazopyridine derivatives) .
-
pH sensitivity : Hydrolyzes under strongly acidic/basic conditions via carbothioamide cleavage .
Comparative Reactivity Table
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Phenacyl bromide/EtOH | Thiazole derivatives | 64–82 |
| Oxidation | IBX/DMSO | Pyrazole-3-carbaldehyde | 78–85 |
| Thioamide formation | H₂S/pyridine | Carbothioamide | 70–80 |
| Nucleophilic substitution | 2-Chloroethanol/KOH | Alkylated imidazopyridine | 65–73 |
Data synthesized from methodologies in .
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Lipophilicity :
- The target compound’s 3-chloro-2-methylphenyl group introduces greater steric bulk and lipophilicity compared to the 2-chlorophenyl substituent in the analog (CAS: 847407-13-0). This difference may influence membrane permeability or target binding .
- The 4-fluorophenyl group is conserved across analogs, suggesting fluorine’s role in enhancing metabolic stability or electronic effects .
Core Structure Variations: The imidazo[4,5-c]pyridine core in the target compound differs from the imidazo[4,5-b]pyridine in Example 197 ().
Functional Group Impact :
- The carbothioamide group (-C(=S)-NH-) in the target compound contrasts with the carboximidamide (-C(=NH)-NH-) in Example 195. Thioamides exhibit weaker hydrogen-bonding capacity but greater resistance to enzymatic hydrolysis compared to amides .
Molecular Weight and Bioavailability
- The target compound (MW: 400.9) is heavier than the N-(2-chlorophenyl) analog (MW: 386.9), which may reduce solubility and oral bioavailability.
Q & A
Basic: What synthetic routes are commonly employed for the synthesis of this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and functional group transformations. Key steps include:
- Imidazo[4,5-c]pyridine core formation : Achieved via cyclocondensation of appropriate precursors under controlled temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) .
- Introduction of substituents : Suzuki-Miyaura coupling for aryl group incorporation (e.g., 4-fluorophenyl) requires precise stoichiometry and inert atmospheres .
- Thioamide functionalization : Reaction with thiocarbonyl reagents (e.g., Lawesson’s reagent) under anhydrous conditions .
Critical parameters include reaction time, solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling).
Basic: Which spectroscopic and analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions (e.g., distinguishing imidazo ring protons from aromatic substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns (e.g., Cl/F presence) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement for crystal structure determination) .
- HPLC/LC-MS : Validates purity (>95% by area under the curve) and detects byproducts .
Advanced: How can computational chemistry methods enhance derivative design or reaction pathway optimization?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
- Docking Studies : Molecular dynamics simulations assess binding affinity of derivatives to biological targets (e.g., enzymes) .
- Machine Learning : Analyzes reaction databases to optimize solvent/catalyst combinations, reducing trial-and-error experimentation .
Advanced: What experimental design strategies optimize reaction conditions for heterocyclic synthesis?
- Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., temperature, catalyst loading) and interactions .
- Response Surface Methodology (RSM) : Models non-linear relationships between parameters (e.g., yield vs. reaction time) .
- High-Throughput Screening : Parallel synthesis in microplates rapidly tests reaction conditions (e.g., solvent variations) .
Advanced: How do crystallographic studies elucidate molecular conformation and intermolecular interactions?
- SHELX Refinement : SHELXL refines X-ray data to resolve disorder (e.g., rotational isomers) and thermal motion parameters .
- Hydrogen-Bond Analysis : Identifies intramolecular (e.g., N–H⋯N) and intermolecular (e.g., C–H⋯π) interactions stabilizing crystal packing .
- Dihedral Angle Measurements : Quantifies planarity deviations in fused-ring systems (e.g., imidazo-pyridine core) .
Basic: What challenges arise in achieving regioselectivity during imidazo[4,5-c]pyridine core formation?
- Competitive Cyclization Pathways : Control via steric/electronic effects (e.g., electron-withdrawing groups directing ring closure) .
- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh)) enhance selectivity in cross-coupling steps .
- Temperature Gradients : Slow heating (e.g., 2°C/min) minimizes side reactions during ring formation .
Advanced: What role do non-covalent interactions play in solid-state behavior?
- Hydrogen Bonding : Stabilizes supramolecular assemblies (e.g., helical chains via N–H⋯N bonds) .
- π-Stacking : Aromatic interactions between fluorophenyl/chlorophenyl groups influence solubility and crystallinity .
- Halogen Interactions : C–Cl⋯O/F contacts contribute to packing density and thermal stability .
Basic: How is research-grade purity validated post-synthesis?
- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities .
- Elemental Analysis : Confirms C/H/N/S/Cl/F percentages within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products (<1% weight loss below 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
